N-(3,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
This compound features a core imidazo[2,1-b][1,3]thiazole scaffold substituted with a 4-fluorophenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further linked to a 3,5-dimethylphenyl group, distinguishing it from analogs with pyridinyl or piperazine substituents. Its synthesis likely follows pathways similar to those described for related imidazothiazoles, involving condensation of α-haloketones with thiazole derivatives (Fig. 3 in ) .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-13-7-14(2)9-17(8-13)23-20(26)10-18-12-27-21-24-19(11-25(18)21)15-3-5-16(22)6-4-15/h3-9,11-12H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOPUHWQPXUVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, a compound featuring both imidazole and thiazole moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₅H₁₅FN₄OS
- Molecular Weight : 304.37 g/mol
The presence of the thiazole and imidazole rings contributes to its biological activity, particularly in enzyme inhibition and anti-inflammatory effects.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiazole and imidazole exhibit significant anti-inflammatory properties. For instance, compounds containing thiazole rings have been shown to act as selective inhibitors of cyclooxygenase (COX) enzymes. In particular, some thiazole derivatives demonstrated IC₅₀ values as low as 0.3 nM for COX-2 inhibition, suggesting that similar structures may confer potent anti-inflammatory effects on this compound .
2. Anticancer Activity
The compound's structural components may also contribute to anticancer properties. Studies on related thiazole compounds have shown promising results against various cancer cell lines. For example, certain thiazole derivatives exhibited IC₅₀ values in the micromolar range against colon carcinoma cells . The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances cytotoxic activity .
3. Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. Related imidazo[2,1-b]thiazole derivatives showed selective inhibition against Mycobacterium tuberculosis (Mtb), with IC₅₀ values indicating effective microbial inhibition . This suggests potential applications in treating infections caused by resistant strains.
4. Enzyme Inhibition Studies
The compound's biological activity is partly attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, thiazole derivatives have been identified as potent lipoxygenase (LOX) inhibitors with significant efficacy in cell-based assays . The mechanism typically involves hydrophobic interactions with active sites of target enzymes.
Case Study 1: Anti-inflammatory Efficacy
A study conducted by researchers aimed at evaluating the anti-inflammatory effects of a series of thiazole derivatives demonstrated that a compound structurally similar to this compound exhibited over 90% inhibition of COX-2 at concentrations below 10 µM . This finding highlights the potential for developing new anti-inflammatory drugs based on this scaffold.
Case Study 2: Anticancer Potential
In another study focusing on cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma), compounds derived from thiazole showed IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL . The study emphasized the importance of substituents on the phenyl ring in enhancing anticancer activity.
Research Findings Summary Table
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions that create the imidazo-thiazole core structure. The compound's structure can be characterized by advanced techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These techniques confirm the integrity of the synthesized compound and its purity.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. This compound has shown effectiveness against various Gram-positive bacteria and drug-resistant strains. For instance, compounds with similar structures have been reported to inhibit Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to conventional antibiotics .
Anticancer Properties
Imidazo-thiazole derivatives have been extensively studied for their anticancer potential. Certain compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines, including those from pancreatic ductal adenocarcinoma and leukemia . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antitubercular Activity
Recent studies have highlighted the potential of imidazo-thiazole derivatives in targeting Mycobacterium tuberculosis. Compounds analogous to this compound have shown selective inhibition against Mtb with minimal toxicity towards non-tuberculous mycobacteria . This selectivity is crucial for developing effective treatments for tuberculosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated a series of imidazo-thiazole derivatives similar to this compound against pancreatic cancer cell lines. The results indicated that these compounds significantly inhibited cell growth through apoptosis induction pathways, showcasing their potential as novel anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s unique 3,5-dimethylphenyl and 4-fluorophenyl groups differentiate it from closely related derivatives. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs (e.g., 5l, 5n) due to fluorine’s electronegativity and smaller atomic radius .
- Synthetic Accessibility :
Pharmacological Potential
- Anti-Inflammatory/Antimicrobial Activity : highlights imidazothiadiazoles with fluorophenyl acetamide groups showing antibacterial and anti-inflammatory activity . The target’s imidazothiazole core may share similar mechanisms but with improved pharmacokinetics due to dimethylphenyl substitution.
- Kinase Inhibition : The piperazine-pyridinyl moiety in 5l enhances VEGFR2 inhibition, but the target’s dimethylphenyl group could target alternative kinases (e.g., EGFR) via hydrophobic interactions .
Q & A
Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes coupling 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole with activated acetamide derivatives under nucleophilic substitution conditions. Key factors include:
- Solvent choice : Polar aprotic solvents like DMF or DCM enhance reaction efficiency .
- Catalysts : Triethylamine or DMAP may facilitate coupling reactions by deprotonating intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Purification via column chromatography or recrystallization is critical for achieving >90% purity .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, particularly distinguishing between thiazole and imidazole protons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX software is widely used for refinement, especially for resolving ambiguities in heterocyclic systems .
Advanced: How can computational modeling predict its biological targets and binding modes?
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., VEGFR2 or elastase) by aligning the compound’s pharmacophores (e.g., 4-fluorophenyl and acetamide groups) with active sites .
- QSAR studies : Correlate structural features (e.g., electron-withdrawing substituents on the phenyl ring) with activity trends observed in cytotoxicity assays .
- MD simulations : Assess binding stability over time, particularly for imidazo[2,1-b]thiazole derivatives in hydrophobic pockets .
Advanced: What strategies optimize regioselectivity in imidazo[2,1-b]thiazole formation?
- Precursor functionalization : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring directs cyclization to the desired position .
- Catalytic systems : Pd-mediated cross-coupling minimizes byproducts during heterocycle assembly .
- Kinetic vs. thermodynamic control : Lower temperatures (25–40°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamically stable regioisomers .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
- Twinned data refinement : SHELXL’s TWIN and BASF commands address pseudo-merohedral twinning, common in heterocyclic crystals .
- Disorder modeling : Partial occupancy settings in software like OLEX2 resolve overlapping atoms in the 3,5-dimethylphenyl group .
- Validation tools : CheckCIF (IUCr) identifies geometric outliers (e.g., bond angles deviating >5° from ideal values) .
Basic: What in vitro assays are used to evaluate its biological activity?
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231) measure IC values. Compound 5l in related studies showed IC = 1.4 µM, outperforming sorafenib .
- Enzyme inhibition : Fluorometric assays quantify inhibition of targets like elastase or acetylcholinesterase .
- Apoptosis markers : Flow cytometry detects caspase-3 activation in treated cells .
Advanced: How do structural modifications alter its pharmacological profile?
- Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) to the phenyl ring enhances cytotoxicity but may reduce solubility .
- Heterocycle variation : Replacing imidazo[2,1-b]thiazole with pyrazolo[1,5-a]imidazole shifts selectivity toward anti-inflammatory targets .
- Bioisosteric replacement : Exchanging the acetamide with a sulfonamide group improves metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
